4-Amino-3-chloro-5-methylbenzenesulfonamide
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Overview
Description
4-Amino-3-chloro-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-5-methylbenzenesulfonamide typically involves the sulfonation of 4-amino-3-chloro-5-methylbenzene. This can be achieved through the reaction of the starting material with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Amino-3-chloro-5-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Industrial Applications: It is utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorobenzenesulfonamide
- 4-Amino-5-methylbenzenesulfonamide
- 3-Chloro-5-methylbenzenesulfonamide
Uniqueness
4-Amino-3-chloro-5-methylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. Its combination of an amino group, a chlorine atom, and a methyl group on the benzene ring allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C7H9ClN2O2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
4-amino-3-chloro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3H,9H2,1H3,(H2,10,11,12) |
InChI Key |
KPSSXHYVSWXDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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